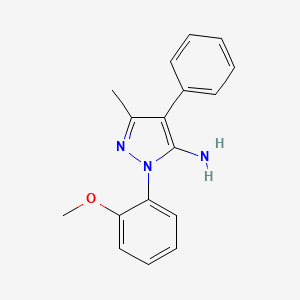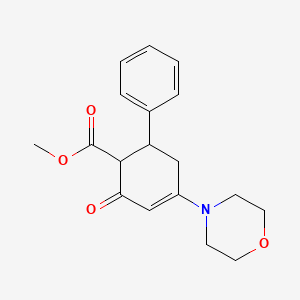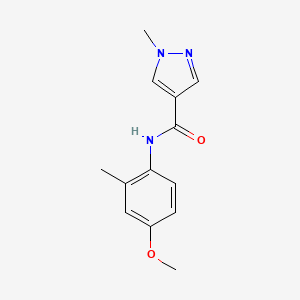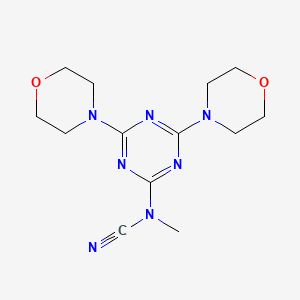![molecular formula C18H23N3O5 B11499687 [4-(3,4-Dimethoxybenzoylamino)-3,5-dimethylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11499687.png)
[4-(3,4-Dimethoxybenzoylamino)-3,5-dimethylpyrazol-1-yl]acetic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[4-(3,4-DIMETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrazole ring, dimethoxybenzamide, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(3,4-DIMETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethoxybenzoic acid with ethyl acetate in the presence of a catalyst to form ethyl 3,4-dimethoxybenzoate . This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole and an appropriate amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(3,4-DIMETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[4-(3,4-DIMETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(3,4-DIMETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dimethoxybenzoate: Shares the dimethoxybenzamide moiety but lacks the pyrazole ring.
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Contains a benzamido group but differs in the rest of the structure.
Uniqueness
ETHYL 2-[4-(3,4-DIMETHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H23N3O5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(3,4-dimethoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C18H23N3O5/c1-6-26-16(22)10-21-12(3)17(11(2)20-21)19-18(23)13-7-8-14(24-4)15(9-13)25-5/h7-9H,6,10H2,1-5H3,(H,19,23) |
InChI Key |
BZLPFRBBBRLTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-fluoro-N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-](/img/structure/B11499605.png)
![3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B11499610.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11499623.png)
![N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11499631.png)


![[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11499643.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11499651.png)
![N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide](/img/structure/B11499659.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11499683.png)
![6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol](/img/structure/B11499686.png)

![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11499699.png)
